Sodium 1,4-diisobutyl sulfosuccinate Sodium 1,4-diisobutyl sulfosuccinate
Brand Name: Vulcanchem
CAS No.: 127-39-9
VCID: VC21007421
InChI: InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17);
SMILES: CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]
Molecular Formula: C12H22NaO7S
Molecular Weight: 333.36 g/mol

Sodium 1,4-diisobutyl sulfosuccinate

CAS No.: 127-39-9

Cat. No.: VC21007421

Molecular Formula: C12H22NaO7S

Molecular Weight: 333.36 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1,4-diisobutyl sulfosuccinate - 127-39-9

CAS No. 127-39-9
Molecular Formula C12H22NaO7S
Molecular Weight 333.36 g/mol
IUPAC Name sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate
Standard InChI InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17);
Standard InChI Key FXZAUBIBKADOBA-UHFFFAOYSA-N
Isomeric SMILES CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]
SMILES CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]
Canonical SMILES CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na]

Chemical Identity and Structure

Sodium 1,4-diisobutyl sulfosuccinate (CAS 127-39-9) belongs to the class of sulfosuccinate esters. Its molecular structure consists of two isobutyl groups esterified to a sulfonated succinic acid backbone, with a sodium counterion. This arrangement gives the compound its characteristic surfactant properties.

Basic Chemical Information

PropertyValue
CAS Number127-39-9
Molecular FormulaC12H22NaO7S
Molecular Weight333.36 g/mol
IUPAC Namesodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate
InChI KeyFXZAUBIBKADOBA-UHFFFAOYSA-N
Physical DescriptionLiquid
PictogramsIrritant

The compound's compact branched structure enhances its solubility in nonpolar media, making it particularly effective in stabilizing emulsions and reducing surface tension at interfaces.

Physical and Chemical Properties

Sodium 1,4-diisobutyl sulfosuccinate exhibits distinctive physicochemical properties that contribute to its effectiveness in various applications. These properties, detailed in Table 2, highlight its behavior under different conditions.

Physicochemical Characteristics

PropertyValue
Boiling Point229°C (at 101,325 Pa)
Density1.299 (at 20°C)
Vapor Pressure0.28 Pa at 20°C
Refractive Indexn20/D 1.371
Water Solubility500 g/L at 20°C
LogP-3.326 at 20°C

The high water solubility (500 g/L at 20°C) demonstrates its effectiveness as a surfactant in aqueous systems, while its negative LogP value indicates hydrophilic character .

Synthesis and Preparation Methods

The industrial production of sodium 1,4-diisobutyl sulfosuccinate involves well-established chemical processes that have been optimized for commercial manufacturing.

Synthetic Routes

The synthesis of this compound involves two principal steps:

  • Esterification: Maleic acid or maleic anhydride reacts with isobutanol in the presence of a catalyst (typically p-toluenesulfonic acid) to form the diester.

  • Sulfonation: The resulting diester undergoes sulfonation with sodium bisulfite to produce the final product.

Optimized Industrial Production

Modern industrial methods have improved the efficiency of this synthesis process. Research indicates that the optimal reaction conditions include:

  • Molar ratio of 1:2.10-2.20 (maleic anhydride:isobutanol)

  • Temperature of approximately 140°C for esterification

  • Reaction time of 10-30 minutes followed by 60-120 minutes insulation

  • Cooling to 20-80°C and neutralization to pH 7±0.5

  • Sulfonation at 103±2°C without phase transfer catalysts

  • Normal pressure conditions with SO₂ recovery through simple tail gas absorption

This optimized process significantly reduces isobutanol consumption (by approximately one-third) and minimizes environmental impact through efficient recycling of waste materials .

Chemical Reactivity

Sodium 1,4-diisobutyl sulfosuccinate displays characteristic reactivity patterns that inform its applications and handling requirements.

Types of Reactions

The compound primarily undergoes:

  • Substitution reactions: Due to the presence of the sulfonate group, it readily reacts with nucleophiles such as hydroxide ions or amines.

  • Hydrolysis reactions: Under acidic or basic conditions, the ester bonds can break down, leading to the formation of maleic acid and isobutanol.

These reaction pathways are significant for understanding both the stability of formulations containing this compound and its potential degradation in environmental and biological systems.

Applications and Uses

The versatile properties of sodium 1,4-diisobutyl sulfosuccinate have led to its adoption across multiple industries and application domains.

Industrial Applications

IndustryApplicationFunction
Coatings and PaintsPaint formulationsEmulsion stabilizer, particle size reducer
AgrochemicalsPesticide formulationsWetting agent, dispersant
Polymer IndustryPolymer synthesisSurfactant, emulsifier
DetergentsCleaning productsSurfactant, wetting agent
TextilesProcessing aidsDispersant, wetting agent
PetroleumOil recoveryDemulsifier

Research involving coatings demonstrated that this compound improved the stability of emulsions used in paint formulations, reduced particle size, and enhanced dispersion, leading to improved application properties .

Pharmaceutical Applications

In pharmaceutical contexts, sodium 1,4-diisobutyl sulfosuccinate (and related sulfosuccinates) serves as:

  • A stool softener, acting through increased water absorption in the intestines

  • A wetting agent to enhance the solubility and bioavailability of poorly soluble drugs

  • A component in drug formulations to improve deliverability

Mechanism of Action

The functionality of sodium 1,4-diisobutyl sulfosuccinate derives from its amphiphilic structure, which creates distinct effects at interfaces.

Surfactant Behavior

The compound exerts its effects by reducing the surface tension of aqueous solutions. This action occurs through the alignment of the hydrophobic (isobutyl chains) and hydrophilic (sulfonate group) parts of the molecule at the interface, leading to the formation of micelles. These micelles encapsulate hydrophobic substances, enhancing their solubility in water.

In demulsification applications, research has demonstrated that the compound can effectively break oil-in-water emulsions. Studies examining its demulsification efficiency found that it could achieve >90% efficiency in separating emulsified oil droplets under optimized conditions .

Research Findings on Demulsification Performance

Recent investigations have explored the effectiveness of sulfosuccinates in demulsifying oil-water emulsions, with particular relevance to environmental remediation and industrial processing.

Experimental Results

A systematic study employing Response Surface Methodology (RSM) evaluated the performance of dioctyl sodium sulfosuccinate (a related compound) in demulsifying weathered oil emulsions. Key findings included:

Experimental ParametersResults
Optimal surfactant concentration800-900 mg/L
Optimal oil concentration1750-2500 mg/L
Optimal shaking time13 minutes
TEPH reductionFrom >500 mg/L to <10 mg/L
Demulsification efficiency>90%

The research demonstrated that the critical micelle concentration (CMC) for effective oil-water demulsification was approximately 900 mg/L, beyond which improvements in efficiency became insignificant .

Classification ElementDetails
Signal WordDanger
Hazard StatementsH315: Causes skin irritation
H318: Causes serious eye damage
Precautionary StatementsP264: Wash hands thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310: Immediately call a POISON CENTER or doctor/physician

These classifications underscore the importance of appropriate handling procedures to minimize risks associated with this compound .

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